
3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the chloro and pyridinyl groups through nucleophilic aromatic substitution reactions.
Etherification: Formation of the propoxy group via etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(2-methoxy)-5-(2-methylpyridin-4-yl)aniline
- 3-Chloro-4-(2-ethoxy)-5-(2-methylpyridin-4-yl)aniline
- 3-Chloro-4-(2-propoxy)-5-(2-methylpyridin-4-yl)aniline
Uniqueness
3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropoxy group, in particular, influences its reactivity and interaction with molecular targets, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C16H19ClN2O |
|---|---|
Peso molecular |
290.79 g/mol |
Nombre IUPAC |
3-chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline |
InChI |
InChI=1S/C16H19ClN2O/c1-10(2)9-20-16-14(7-13(18)8-15(16)17)12-4-5-19-11(3)6-12/h4-8,10H,9,18H2,1-3H3 |
Clave InChI |
TZXGQHFVWJATPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2=C(C(=CC(=C2)N)Cl)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


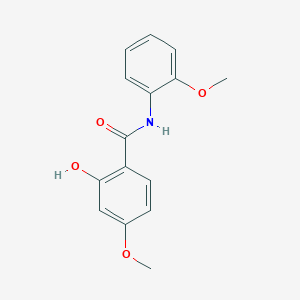
![(1S,4S)-1-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine;hydrochloride](/img/structure/B13886234.png)
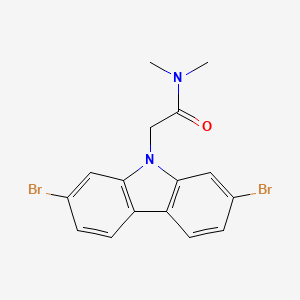
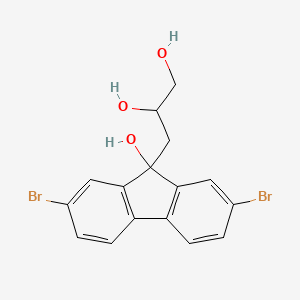

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
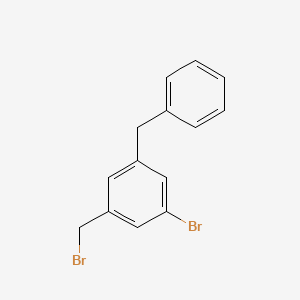
![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B13886270.png)
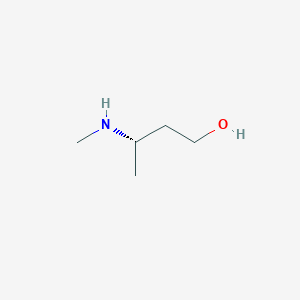
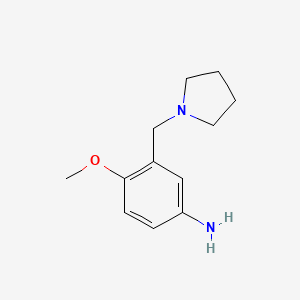


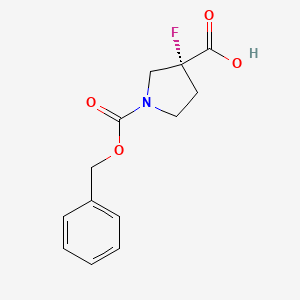
![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)
